molecular formula C7H11NO2 B12902683 N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide CAS No. 92115-64-5

N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide

Cat. No.: B12902683
CAS No.: 92115-64-5
M. Wt: 141.17 g/mol
InChI Key: BBQYZJGTGRKUBE-UHFFFAOYSA-N
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Description

N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide typically involves the reaction of 2-methylfuran with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted furan derivatives with different functional groups.

Scientific Research Applications

N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    2-Methylfuran: A precursor in the synthesis of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide.

    N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another acetamide derivative with different functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

92115-64-5

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

N-(5-methyl-2,3-dihydrofuran-4-yl)acetamide

InChI

InChI=1S/C7H11NO2/c1-5-7(3-4-10-5)8-6(2)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

BBQYZJGTGRKUBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCO1)NC(=O)C

Origin of Product

United States

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